molecular formula C21H18N2O5 B3718212 N'-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

N'-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

Cat. No.: B3718212
M. Wt: 378.4 g/mol
InChI Key: AFAONWVFDVIKQF-YVNNLAQVSA-N
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Description

N’-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a naphtho[2,3-b][1,4]dioxine core and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves a multi-step process:

    Formation of the naphtho[2,3-b][1,4]dioxine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the carbohydrazide group: This step involves the reaction of the naphtho[2,3-b][1,4]dioxine derivative with hydrazine or a hydrazine derivative.

    Condensation with 2,4-dihydroxy-6-methylbenzaldehyde: The final step involves the condensation reaction between the carbohydrazide derivative and 2,4-dihydroxy-6-methylbenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N’-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity through competitive or non-competitive inhibition.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Participating in redox reactions: Influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-6-methylbenzaldehyde: A precursor in the synthesis of the target compound.

    Naphtho[2,3-b][1,4]dioxine derivatives: Compounds with similar core structures but different functional groups.

    Carbohydrazide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

N’-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its combination of a naphtho[2,3-b][1,4]dioxine core and a carbohydrazide functional group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-12-6-15(24)9-17(25)16(12)10-22-23-21(26)20-11-27-18-7-13-4-2-3-5-14(13)8-19(18)28-20/h2-10,20,24-25H,11H2,1H3,(H,23,26)/b22-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAONWVFDVIKQF-YVNNLAQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=NNC(=O)C2COC3=CC4=CC=CC=C4C=C3O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1/C=N\NC(=O)C2COC3=CC4=CC=CC=C4C=C3O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Reactant of Route 2
N'-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Reactant of Route 3
N'-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Reactant of Route 4
N'-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Reactant of Route 5
N'-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Reactant of Route 6
N'-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

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